molecular formula C23H19FN2O2 B6568948 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-fluorobenzamide CAS No. 946219-12-1

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-fluorobenzamide

Cat. No.: B6568948
CAS No.: 946219-12-1
M. Wt: 374.4 g/mol
InChI Key: PLEPBCZGYGNCFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-fluorobenzamide (CAS Number: 946219-12-1) is a synthetic organic compound with a molecular formula of C23H19FN2O2 and a molecular weight of 374.41 g/mol . This benzamide derivative is characterized by a tetrahydroquinoline core structure, a common scaffold in medicinal chemistry known for its potential in drug discovery. Specifically, tetrahydroquinoline-based compounds have been identified as potent inhibitors of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), a nuclear receptor that is a compelling drug target for the treatment of autoimmune and inflammatory diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis . The mechanism of action for such inhibitors often involves acting as inverse agonists, disrupting the helix-helix interactions within the receptor's ligand-binding domain and impeding coactivator recruitment, which ultimately leads to a reduction in the production of pro-inflammatory cytokines like IL-17 . The presence of the benzoyl and fluorobenzamide groups on the tetrahydroquinoline core contributes to the molecule's specific binding interactions and physicochemical properties, making it a valuable chemical tool for researchers studying immunology and nuclear receptor pharmacology . This product is intended for non-human research applications only and is not meant for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O2/c24-20-11-5-4-10-19(20)22(27)25-18-13-12-16-9-6-14-26(21(16)15-18)23(28)17-7-2-1-3-8-17/h1-5,7-8,10-13,15H,6,9,14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEPBCZGYGNCFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3F)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydroaminoalkylation–Buchwald–Hartwig Amination Sequence

A titanium-catalyzed hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines generates linear regioisomers with >90% selectivity. Subsequent intramolecular Buchwald–Hartwig amination cyclizes the intermediate to form 1,2,3,4-tetrahydroquinoline (Scheme 1).

Key Conditions :

  • Catalyst : 2,6-Bis(phenylamino)pyridinato titanium complex

  • Temperature : 110°C (hydroaminoalkylation), 100°C (amination)

  • Yield : 65–78% over two steps

This method ensures precise control over regiochemistry, critical for positioning the 7-amino group required for subsequent benzoylation.

Reductive Cyclization of Nitroarenes

Alternative routes involve reductive cyclization of nitro-substituted intermediates. For example, hydrogenation of 7-nitro-1,2,3,4-tetrahydroquinoline derivatives over palladium catalysts yields the corresponding amine.

Benzoylation of the Tetrahydroquinoline Amine

Introducing the benzoyl group at the 1-position of the tetrahydroquinoline core is achieved via two approaches:

Direct Acylation with Benzoyl Chloride

Reaction of the tetrahydroquinoline amine with benzoyl chloride in the presence of a base (e.g., triethylamine) provides the 1-benzoyl derivative.

Optimized Conditions :

  • Solvent : Dichloromethane (DCM)

  • Base : Triethylamine (3.0 equiv)

  • Temperature : 0°C → room temperature

  • Yield : 85–92%

Transition Metal-Catalyzed Coupling

Palladium-mediated cross-coupling between tetrahydroquinoline boronic esters and benzoyl halides has been reported for sterically hindered substrates.

Amide Bond Formation with 2-Fluorobenzoic Acid

The final step involves coupling the 7-amino group of 1-benzoyl-1,2,3,4-tetrahydroquinoline with 2-fluorobenzoic acid. Three methods are prominent:

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMSO achieves efficient amidation.

Representative Protocol :

ComponentQuantity
1-Benzoyl-7-amino-THQ1.0 equiv
2-Fluorobenzoic acid1.2 equiv
EDC1.5 equiv
DMSO0.5 mL per 100 mg amine
Yield 75–82%

HATU/DIPEA Activation

For electron-deficient amines, HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with N,N-diisopropylethylamine (DIPEA) enhances coupling efficiency.

Conditions :

  • Solvent : Dimethyl sulfoxide (DMSO)

  • Temperature : Room temperature → 100°C (microwave-assisted)

  • Yield : 88–90%

Acid Chloride Route

Conversion of 2-fluorobenzoic acid to its acid chloride (using (COCl)₂) followed by reaction with the tetrahydroquinoline amine under basic conditions provides an alternative pathway.

Critical Notes :

  • Requires anhydrous conditions to prevent hydrolysis.

  • Yield : 70–75%.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, scalability, and practicality:

MethodAdvantagesLimitationsYield Range
EDC/HOBt in DMSOMild conditions, high compatibilityRequires purification by HPLC75–82%
HATU/DIPEARapid, high-yieldingCost-intensive reagents88–90%
Acid ChlorideScalable for industrial useMoisture-sensitive intermediates70–75%

Challenges and Optimization Strategies

Regioselectivity in Tetrahydroquinoline Functionalization

Ensuring the 7-amino group is exclusively functionalized demands careful selection of protecting groups. N-Benzoylation before introducing the amine mitigates side reactions.

Solvent Effects on Amidation

Polar aprotic solvents (DMSO, DMF) enhance solubility of intermediates but may complicate purification. Recent studies suggest acetonitrile as a viable alternative for reducing byproduct formation.

Purification Techniques

Chromatographic methods (HPLC, flash chromatography) are essential for isolating the final product due to residual coupling agents and stereochemical impurities .

Chemical Reactions Analysis

Types of Reactions: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-fluorobenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Formation of reduced quinoline derivatives.

  • Substitution: Introduction of various functional groups leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-fluorobenzamide has shown biological activity in various assays, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable compound for further research.

Medicine: The compound has potential therapeutic applications, particularly in the treatment of infections and cancer. Its ability to inhibit the growth of certain pathogens and cancer cells makes it a candidate for drug development.

Industry: In the chemical industry, this compound is used as an intermediate in the synthesis of other valuable chemicals. Its versatility and reactivity make it a useful reagent in various industrial processes.

Mechanism of Action

The mechanism by which N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-fluorobenzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the inhibition of their activity. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound shares a tetrahydroquinoline backbone with several analogs, but differences in substituents significantly influence its physicochemical and biological properties. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-fluorobenzamide 1-Benzoyl, 7-(2-fluorobenzamide) C₂₃H₂₀FN₂O₂ 378.42 Fluorine enhances electronegativity; benzoyl improves lipophilicity.
N-(1-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide 1-Thiophen-2-ylsulfonyl, 7-(2-CF₃-benzamide) C₂₃H₂₀F₃N₂O₃S 482.48 Sulfonyl group increases polarity; CF₃ enhances metabolic stability.
N-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-(tert-butyl)benzamide 1-Isobutyryl, 7-(4-tert-butylbenzamide) C₂₄H₃₀N₂O₂ 378.51 Bulky tert-butyl group may hinder crystal packing.
N-(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)-2-((2,3-dimethylphenyl)amino)benzamide 7-(2-(2,3-Dimethylphenyl)aminobenzamide) C₂₅H₂₃N₃O₂ 397.47 Amino linker facilitates hydrogen bonding; methyl groups enhance solubility.

Key Observations :

  • Fluorine Substitution : The 2-fluorobenzamide group in the target compound likely improves binding affinity to enzymes (e.g., carbonic anhydrase) via halogen bonding, a feature shared with 2,4-difluorobenzamide derivatives .
  • Benzoyl vs. Sulfonyl/Isobutyryl : The benzoyl group in the target compound offers a balance between lipophilicity and hydrogen-bonding capacity, whereas sulfonyl (e.g., ) or isobutyryl (e.g., ) groups alter solubility and metabolic stability.

Physicochemical Properties

Available data on melting points and crystallinity highlight substituent-driven trends:

Compound Melting Point (°C) Crystal Packing (Volume, ų)
Target Compound Not Reported Not Reported
N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide Not Reported 1195.61 (2-BTFBA)
2-((2,3-Dimethylphenyl)amino)-N-(2-oxo-tetrahydroquinolin-7-yl)benzamide 220–221 Not Reported
20,40-Difluoro-4-hydroxy-N-(2-oxo-tetrahydroquinolin-7-yl)-[1,10-biphenyl]-3-carboxamide 281–282 Not Reported

Analysis :

  • Higher melting points (e.g., 281–282°C in ) correlate with increased hydrogen bonding or aromatic stacking. The target compound’s melting point is unreported but expected to align with fluorinated analogs due to similar intermolecular interactions.
  • Crystal lattice volumes (e.g., 1195.61 ų for 2-BTFBA ) suggest that bulkier substituents (e.g., tert-butyl ) may reduce packing efficiency, impacting solubility.

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-fluorobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antifungal and anticonvulsant research. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity.

The compound belongs to the class of tetrahydroquinoline derivatives, which are known for their diverse pharmacological profiles. The structure includes a benzoyl moiety and a fluorobenzamide group, which are critical for its biological activity.

Antifungal Activity

A significant study focused on the synthesis and evaluation of N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides demonstrated promising antifungal properties. The study revealed that certain derivatives exhibited excellent fungicidal activities against fungi such as Valsa mali and Sclerotinia sclerotiorum. Notably, one compound showed an EC50 value of 3.44 mg/L against Valsa mali, outperforming the commercial fungicide flutolanil .

CompoundFungus TestedEC50 (mg/L)Comparison
5nValsa mali3.44Better than flutolanil
5nSclerotinia sclerotiorum2.63Better than flutolanil
FlutolanilValsa mali-Reference
FlutolanilSclerotinia sclerotiorum-Reference

Anticonvulsant Activity

Research has identified a series of tetrahydroisoquinolinyl-benzamides with potential anticonvulsant activity. These compounds were subjected to high-throughput screening at novel binding sites, revealing several candidates with high affinity and significant anticonvulsant effects in animal models . While specific data on this compound was not detailed in this study, its structural similarities suggest potential efficacy in this area.

The antifungal activity of tetrahydroquinoline derivatives is believed to be linked to their ability to disrupt fungal cell membranes and inhibit key metabolic pathways. The presence of the benzoyl group enhances lipophilicity, facilitating better cell membrane penetration. The fluorine atom may also contribute to increased potency through electronic effects that stabilize the compound within biological systems.

Case Studies

Several case studies have been conducted to evaluate the efficacy of related compounds:

  • Fungicidal Efficacy : A study compared various tetrahydroquinoline derivatives against common agricultural pathogens. The results indicated that modifications to the benzoyl moiety significantly influenced antifungal potency.
  • Anticonvulsant Screening : In a high-throughput screening assay, several tetrahydroquinoline derivatives were tested for their ability to prevent seizures induced by NMDA receptor activation in rodent models.

Q & A

Q. Key Considerations :

  • Strict control of reaction temperature (0–60°C) and pH (neutral to mildly basic) to prevent side reactions.
  • Use of moisture-free conditions for coupling steps to avoid hydrolysis .

Basic: Which analytical techniques are essential for confirming the structural integrity of this compound?

Answer:

  • 1H/13C NMR : Assigns proton environments (e.g., benzoyl carbonyl at ~167 ppm, fluorobenzamide aromatic protons at 7.1–8.3 ppm) and confirms substitution patterns .
  • HPLC-MS : Validates molecular weight (e.g., [M+H]+ ion) and purity (>95%) using reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% formic acid) .
  • FT-IR : Identifies functional groups (amide C=O stretch ~1650 cm⁻¹, aromatic C-F ~1220 cm⁻¹) .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Answer:

  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, increasing DMF polarity may enhance amide coupling efficiency by 15–20% .
  • Catalyst Screening : Transition metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts (e.g., DMAP for acylations) can reduce reaction time and improve regioselectivity .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) often improve solubility of intermediates, while toluene minimizes side reactions in cyclization steps .

Advanced: How should researchers resolve contradictions in bioactivity data across different assays (e.g., enzyme inhibition vs. cellular activity)?

Answer:

  • Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based kinase assays) with cell-based assays (e.g., Western blot for target phosphorylation) to confirm target engagement .
  • Structural Analog Testing : Compare activity of analogs (e.g., replacing the fluorobenzamide with chlorobenzamide) to identify pharmacophore requirements .
  • Off-Target Profiling : Use proteome-wide screens (e.g., CETSA or thermal shift assays) to rule out non-specific interactions .

Advanced: What strategies are effective for identifying the biological targets of this compound?

Answer:

  • Pull-Down Assays : Immobilize the compound on beads and identify bound proteins via LC-MS/MS .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified recombinant targets (e.g., kinases, GPCRs) .
  • Computational Docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding poses in enzyme active sites (e.g., ATP-binding pockets of kinases) .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C in airtight, light-resistant vials to prevent degradation.
  • Solvent : Dissolve in DMSO (10 mM stock) for biological assays; avoid repeated freeze-thaw cycles .
  • Long-Term Stability : Monitor via periodic HPLC analysis (retention time shifts indicate degradation) .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Answer:

  • Substituent Variation : Modify the benzoyl group (e.g., electron-withdrawing vs. donating groups) to assess impact on target affinity .
  • Stereochemistry Effects : Synthesize enantiomers (via chiral chromatography) to determine if activity is stereospecific .
  • Bioisosteric Replacement : Replace the fluorobenzamide with trifluoromethyl or nitro groups to enhance metabolic stability .

Basic: What in vitro models are suitable for preliminary evaluation of this compound's bioactivity?

Answer:

  • Enzyme Assays : Dose-dependent inhibition of purified targets (e.g., IC50 determination using fluorescence or colorimetric readouts) .
  • Cell Viability Assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative effects .
  • Membrane Permeability : Caco-2 monolayer assays to predict oral bioavailability .

Advanced: How can researchers address low solubility in aqueous buffers during biological testing?

Answer:

  • Co-Solvent Systems : Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) that hydrolyze in vivo to release the active compound .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Advanced: What mechanistic studies are critical for elucidating the compound's mode of enzyme inhibition?

Answer:

  • Kinetic Analysis : Determine inhibition type (competitive, non-competitive) via Lineweaver-Burk plots .
  • X-Ray Crystallography : Resolve co-crystal structures with the target enzyme to visualize binding interactions (e.g., hydrogen bonds with fluorobenzamide) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to optimize interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.